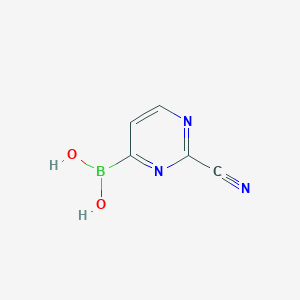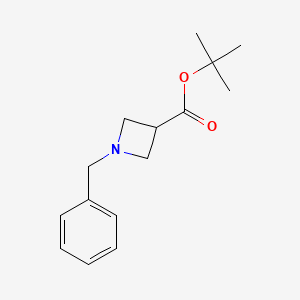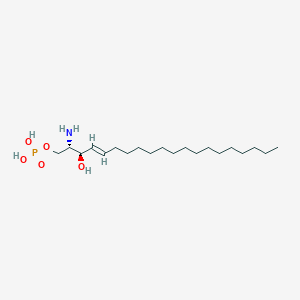
2-Cyanopyrimidine-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanopyrimidine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which also contains a cyano group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopyrimidine-4-boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. In this method, a halogenated pyrimidine derivative undergoes a reaction with a metal reagent, such as lithium or magnesium, to form an organometallic intermediate. This intermediate is then treated with a boron reagent, such as bis(pinacolato)diboron, to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanopyrimidine-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to form amines.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and base, such as potassium carbonate, in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
2-Cyanopyrimidine-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyanopyrimidine-4-boronic acid involves its ability to form stable complexes with various metal catalysts, such as palladium, which facilitates its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, transferring its organic group to the metal catalyst, which then undergoes oxidative addition and reductive elimination to form the desired product . Additionally, the cyano group can participate in various reactions, further expanding the compound’s versatility .
Comparison with Similar Compounds
- 4-Cyanopyridine-2-boronic acid
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Comparison: 2-Cyanopyrimidine-4-boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the pyrimidine ring. This combination allows for a wide range of chemical reactions and applications, making it more versatile compared to similar compounds that may lack one of these functional groups .
Properties
Molecular Formula |
C5H4BN3O2 |
|---|---|
Molecular Weight |
148.92 g/mol |
IUPAC Name |
(2-cyanopyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C5H4BN3O2/c7-3-5-8-2-1-4(9-5)6(10)11/h1-2,10-11H |
InChI Key |
CHQPLACZCHJSPO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=NC=C1)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)



![rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B13133631.png)


![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)

![4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13133665.png)


![2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)

